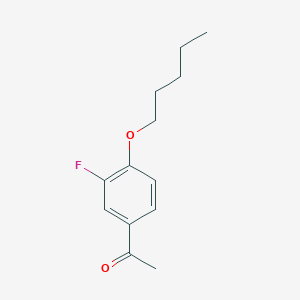

1-(3-Fluoro-4-(pentyloxy)phenyl)ethanone

Description

1-(3-Fluoro-4-(pentyloxy)phenyl)ethanone is a fluorinated aromatic ketone characterized by a pentyloxy group at the 4-position and a fluorine atom at the 3-position of the phenyl ring. Its molecular formula is C₁₃H₁₇FO₂ (inferred from synthesis steps in ). The compound serves as a key intermediate in organic synthesis, particularly in the preparation of imine derivatives (e.g., 1-(3-Fluoro-4-(pentyloxy)phenyl)-N-octylmethanimine, synthesized via condensation with octylamine in methanol at 50°C, yielding 85% as a yellow oil ).

Properties

IUPAC Name |

1-(3-fluoro-4-pentoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FO2/c1-3-4-5-8-16-13-7-6-11(10(2)15)9-12(13)14/h6-7,9H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOJGVWVNRKADJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)C(=O)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the Friedel-Crafts acylation of 3-fluoro-4-(pentyloxy)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminium chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to optimize yield.

Industrial Production Methods: On an industrial scale, continuous flow reactors might be employed to achieve consistent product quality. Optimizing parameters such as temperature, pressure, and reactant ratios ensures efficient production.

Types of Reactions:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidative products.

Reduction: It can be reduced to yield alcohols or other reduction products.

Substitution: Halogen or alkyl substitution reactions are feasible.

Common Reagents and Conditions:

Oxidation Reagents: KMnO4, CrO3.

Reduction Reagents: NaBH4, LiAlH4.

Substitution Reagents: Halogens, alkyl halides.

Major Products:

Oxidation yields carboxylic acids.

Reduction yields alcohols.

Substitution products vary depending on the substituent introduced.

Scientific Research Applications

This compound has shown versatility in:

Chemistry: Used as an intermediate in organic synthesis.

Biology: Studied for its potential biochemical interactions.

Medicine: Investigated for pharmacological properties.

Industry: Utilized in the creation of specialty chemicals and materials.

Mechanism of Action

Compared to 1-(3-chloro-4-(pentyloxy)phenyl)ethanone, the fluoro compound displays distinct reactivity and interactions. The presence of a fluoro group instead of a chloro group influences the electronic properties, making it more reactive in nucleophilic substitution reactions.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key Observations:

- Electron-Withdrawing vs. Donating Groups : The fluorine and pentyloxy groups in the target compound balance electron withdrawal (F) and donation (pentyloxy), influencing reactivity in nucleophilic substitutions or condensations. In contrast, the nitro group in strongly withdraws electrons, making the ring less reactive toward electrophilic attacks.

Biological Activity

1-(3-Fluoro-4-(pentyloxy)phenyl)ethanone is a compound of interest due to its potential biological activities stemming from its unique structural features, particularly the presence of a fluoro group and a pentyloxy substituent. These modifications can significantly influence the compound's interaction with biological targets, thereby affecting its pharmacological properties.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound consists of a phenyl ring substituted with both a fluoro group and a pentyloxy chain, which enhances its lipophilicity and may affect its bioavailability and interaction with cellular membranes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. The fluoro group can enhance the binding affinity to certain proteins, while the pentyloxy chain may improve membrane permeability. These interactions can modulate various biological pathways, leading to potential therapeutic effects.

Biological Activity Overview

- Anticholinesterase Activity : Research indicates that compounds similar to this compound exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurotransmission. For example, related benzophenone derivatives have shown IC50 values ranging from 172 nM to 1.16 µM against these enzymes, indicating potential use in treating Alzheimer's disease through cholinergic enhancement .

- Histamine H3 Receptor Affinity : Some derivatives have demonstrated high affinity for histamine H3 receptors (Ki = 8 nM), suggesting that they could be explored for neuroprotective applications or as potential treatments for cognitive disorders .

- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of similar compounds on various cancer cell lines. Compounds with structural similarities to this compound have shown varying degrees of antiproliferative activity, often correlated with their substituent groups. For instance, modifications in alkoxy chains have been linked to enhanced activity against specific cancer types .

Case Study 1: Inhibition of Cholinesterases

A series of studies focused on synthesizing benzophenone derivatives revealed that compounds with similar structures to this compound exhibit potent AChE inhibition. The most effective compounds demonstrated low nanomolar Ki values, reinforcing the hypothesis that structural modifications can lead to improved biological efficacy .

Case Study 2: Neuroprotective Effects

In vivo studies using animal models have shown that certain derivatives can protect neuronal cells from oxidative stress-induced damage. These findings suggest that compounds like this compound may offer therapeutic benefits in neurodegenerative conditions by enhancing cell survival rates under stress .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.